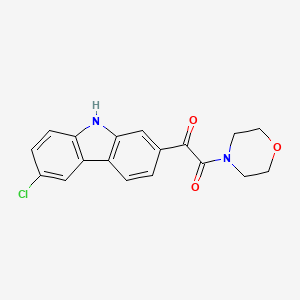
2,5,6-Trifluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trifluoro-1H-indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trifluoro-1H-indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Industrial Production Methods: Industrial production of fluorinated indoles often employs scalable and cost-effective methods. The use of CF3SO2Na is particularly advantageous due to its low toxicity and ease of handling . Additionally, the use of Selectfluor and other fluorinating agents can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,6-Trifluoro-1H-indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, FeSO4, DMSO
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: CF3I, CF3SO2Na, Selectfluor
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,5,6-Trifluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactivity makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the development of materials with enhanced stability and lipophilicity.
Mécanisme D'action
The mechanism by which 2,5,6-Trifluoro-1H-indole exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, increasing its efficacy in medicinal applications. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoroindole
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
Comparison: Compared to other fluorinated indoles, 2,5,6-Trifluoro-1H-indole is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical and biological properties. This makes it more effective in applications requiring high stability and lipophilicity .
Propriétés
Formule moléculaire |
C8H4F3N |
|---|---|
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
2,5,6-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H |
Clé InChI |
WLXCTQZFOHIOHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=CC(=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)







![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
